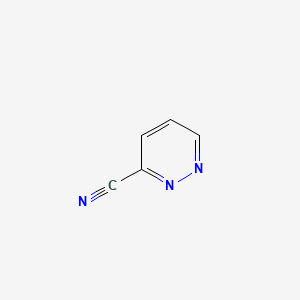
Pyridazine-3-carbonitrile
Cat. No. B1590183
Key on ui cas rn:
53896-49-4
M. Wt: 105.1 g/mol
InChI Key: PJESVVYWPFAJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09006433B2
Procedure details


To a solution of compound 1-c (2.7 g, 25.7 mmol) in MeOH (25 mL) was added sodium methoxide (139 mg, 0.257 mmol). The reaction was stirred at room temperature overnight when ammonium chloride (1.65 g, 30.8 mmol) was added. The reaction was refluxed for 3 h, cooled to room temperature and concentrated to afford the crude product of 1-d (3.8 g, 93%). 1H NMR (300 MHz, DMSO-d6) δ 9.38 (dd, J=1.5, 5.1 Hz, 1H), 8.30 (dd, J=1.5, 8.7 Hz, 1H), 7.92 (dd, J=5.1, 8.4 Hz, 1H). LC-MS: (M+H)+123.

Name
sodium methoxide
Quantity
139 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#[N:8])[N:2]=1.C[O-].[Na+].[Cl-:12].[NH4+:13]>CO>[ClH:12].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7](=[NH:13])[NH2:8])[N:2]=1 |f:1.2,3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=NC(=CC=C1)C#N
|
|
Name
|
sodium methoxide
|
|
Quantity
|
139 mg
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
1.65 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was refluxed for 3 h
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N1=NC(=CC=C1)C(N)=N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

